3-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
Description
3-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a halogenated pyrimidine derivative characterized by a uracil-like core (2,4-dioxo-3,4-dihydropyrimidine) substituted with an iodine atom at the 5-position and a propanoic acid side chain at the N1 position. The iodine substituent introduces steric bulk and polarizability, which may influence binding to biological targets or metabolic stability compared to smaller halogens like fluorine or chlorine .
Properties
IUPAC Name |
3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDRMLZJDIQAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCC(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
Key structural analogs differ primarily in the substituent at the pyrimidine 5-position and modifications to the propanoic acid side chain:
*Calculated based on analog data.
- Electronic Effects : The iodine atom’s polarizability and larger atomic radius may enhance π-stacking interactions or alter metabolic stability compared to fluorine, which is strongly electron-withdrawing and often used to block enzymatic degradation .
- Side Chain Modifications: Derivatives such as methyl esters (e.g., methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate) or conjugates with amino acids (e.g., 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)aceto amino acid esters) demonstrate the versatility of the propanoic acid moiety for prodrug strategies or targeted delivery .
Physicochemical Properties
- Melting Points : Fluorinated derivatives (e.g., 9f) exhibit high melting points (>150°C), whereas esterified analogs may exist as oils (e.g., 9i, 9j) . The iodo derivative’s melting point is unreported but expected to be higher due to increased molecular weight.
- Solubility: The propanoic acid group enhances water solubility compared to ester or amide derivatives, though halogen size (iodine vs. fluorine) may reduce aqueous solubility due to increased hydrophobicity .
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